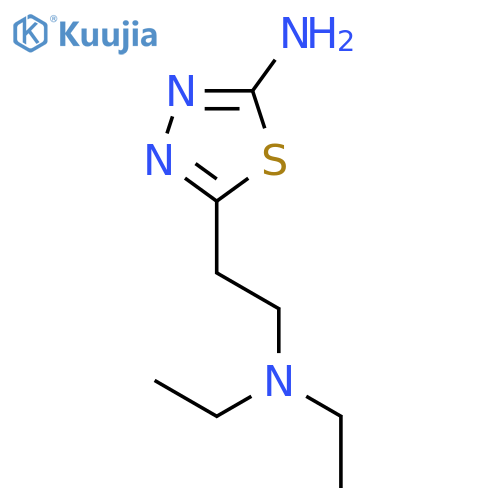Cas no 14068-40-7 (5-2-(Diethylamino)ethyl-1,3,4-thiadiazol-2-amine)

14068-40-7 structure
商品名:5-2-(Diethylamino)ethyl-1,3,4-thiadiazol-2-amine
5-2-(Diethylamino)ethyl-1,3,4-thiadiazol-2-amine 化学的及び物理的性質
名前と識別子
-
- 5-(2-(Diethylamino)ethyl)-1,3,4-thiadiazol-2-amine
- 5-(2-DIETHYLAMINO-ETHYL)-[1,3,4]THIADIAZOL-2-YLAMINE
- 5-[2-(diethylamino)ethyl]-1,3,4-thiadiazol-2-amine
- 5-[2-(diethylamino)ethyl]-1,3,4-thiadiazol-2-amine(SALTDATA: FREE)
- CHEMBRDG-BB 9018385
- BS-35710
- SCHEMBL11908939
- 14068-40-7
- DTXSID90390366
- C8H16N4S
- MFCD07186527
- AKOS000301984
- 1,3,4-Thiadiazole-2-ethanamine, 5-amino-N,N-diethyl-
- ASINEX-REAG BAS 13029399
- 5-2-(Diethylamino)ethyl-1,3,4-thiadiazol-2-amine
-
- MDL: MFCD07186527
- インチ: InChI=1S/C8H16N4S/c1-3-12(4-2)6-5-7-10-11-8(9)13-7/h3-6H2,1-2H3,(H2,9,11)
- InChIKey: JHUJNSGTROUQNM-UHFFFAOYSA-N
- ほほえんだ: CCN(CC)CCC1=NNC(=N)S1
計算された属性
- せいみつぶんしりょう: 200.11000
- どういたいしつりょう: 200.11
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 5
- 複雑さ: 140
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.1
- トポロジー分子極性表面積: 83.3Ų
じっけんとくせい
- 密度みつど: 1.152
- ふってん: 329.1°C at 760 mmHg
- フラッシュポイント: 152.8°C
- 屈折率: 1.568
- PSA: 83.28000
- LogP: 1.58580
5-2-(Diethylamino)ethyl-1,3,4-thiadiazol-2-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 059814-1g |
5-(2-Diethylamino-ethyl)-[1,3,4]thiadiazol-2-ylamine |
14068-40-7 | 95% | 1g |
£58.00 | 2022-03-01 | |
| TRC | B415398-100mg |
5-[2-(Diethylamino)ethyl]-1,3,4-thiadiazol-2-amine |
14068-40-7 | 100mg |
$ 65.00 | 2022-06-07 | ||
| abcr | AB220199-1 g |
5-[2-(Diethylamino)ethyl]-1,3,4-thiadiazol-2-amine; 95% |
14068-40-7 | 1 g |
€137.20 | 2023-07-20 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 019747-500mg |
5-(2-Diethylamino-ethyl)-[1,3,4]thiadiazol-2-ylamine |
14068-40-7 | 500mg |
2957CNY | 2021-05-07 | ||
| Fluorochem | 059814-5g |
5-(2-Diethylamino-ethyl)-[1,3,4]thiadiazol-2-ylamine |
14068-40-7 | 95% | 5g |
£167.00 | 2022-03-01 | |
| 1PlusChem | 1P001D5F-1g |
1,3,4-Thiadiazole-2-ethanamine, 5-amino-N,N-diethyl- |
14068-40-7 | 95% | 1g |
$72.00 | 2025-02-19 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 019747-500mg |
5-(2-Diethylamino-ethyl)-[1,3,4]thiadiazol-2-ylamine |
14068-40-7 | 500mg |
2957.0CNY | 2021-07-13 | ||
| abcr | AB220199-5 g |
5-[2-(Diethylamino)ethyl]-1,3,4-thiadiazol-2-amine; 95% |
14068-40-7 | 5 g |
€381.90 | 2023-07-20 | ||
| abcr | AB220199-1g |
5-[2-(Diethylamino)ethyl]-1,3,4-thiadiazol-2-amine, 95%; . |
14068-40-7 | 95% | 1g |
€137.20 | 2024-06-10 | |
| abcr | AB220199-5g |
5-[2-(Diethylamino)ethyl]-1,3,4-thiadiazol-2-amine, 95%; . |
14068-40-7 | 95% | 5g |
€381.90 | 2024-06-10 |
5-2-(Diethylamino)ethyl-1,3,4-thiadiazol-2-amine 関連文献
-
Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
-
Nadia Marino,Donatella Armentano,Claudia Zanchini,Giovanni De Munno CrystEngComm, 2014,16, 8286-8296
-
Mayuree Chanasakulniyom,Andrew Glidle,Jonathan M. Cooper Lab Chip, 2015,15, 208-215
-
4. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
-
5. Book reviews
14068-40-7 (5-2-(Diethylamino)ethyl-1,3,4-thiadiazol-2-amine) 関連製品
- 1343038-60-7(3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile)
- 2229621-75-2(1-{5-chlorothieno3,2-bpyridin-2-yl}-2,2,2-trifluoroethan-1-ol)
- 955531-09-6(3-{(4-bromophenyl)methylsulfanyl}-6-4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-ylpyridazine)
- 1692492-85-5(2-methyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo1,2-apyrimidine)
- 98816-16-1(2-chloro-3-(3-chloro-1,2,4-thiadiazol-5-yl)sulfanylpropanenitrile)
- 4277-64-9(Ethyl Pyrrole-1-Carboxylate)
- 2059988-62-2(2-{3-(methylamino)phenylmethoxy}acetic acid)
- 2228525-09-3(3-2-(2,4,5-trifluorophenyl)ethylpyrrolidine)
- 1207030-44-1(1-(3,4-dimethylphenyl)-N-[(furan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide)
- 503072-63-7(1-benzyl-2-tert-butyl-4-oxopyrazolidine-1,2-dicarboxylate)
推奨される供給者
Amadis Chemical Company Limited
(CAS:14068-40-7)5-2-(Diethylamino)ethyl-1,3,4-thiadiazol-2-amine

清らかである:99%
はかる:5g
価格 ($):307.0